Acetamide, N,N'-(azodi-4,1-phenylene)bis-

Overview

Description

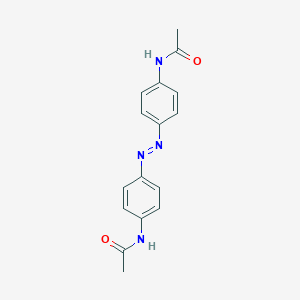

Acetamide, N,N'-(azodi-4,1-phenylene)bis- is a bis-acetamide derivative featuring an azo group (-N=N-) bridging two para-phenylene rings, each substituted with acetamide groups. This compound’s structure is closely related to 4,4′-di(methacryloylamino)azobenzene (CAS: 76961-11-0), which replaces acetamide with methacrylamide groups . The azo group’s redox activity and photoresponsiveness make it relevant in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(azodi-4,1-phenylene)bis- typically involves the reaction of acetanilide with nitrous acid to form the corresponding diazonium salt, which is then coupled with another molecule of acetanilide. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of Acetamide, N,N’-(azodi-4,1-phenylene)bis- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(azodi-4,1-phenylene)bis- undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form nitro compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products Formed

Oxidation: Nitro derivatives of acetamide.

Reduction: Amino derivatives of acetamide.

Substitution: Halogenated or nitrated acetamide derivatives.

Scientific Research Applications

Acetamide, N,N’-(azodi-4,1-phenylene)bis- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(azodi-4,1-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The phenylene ring provides structural stability and facilitates interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structural Analogues

Linker Variations

Azo vs. Oxydi Linkers

- N,N′-(Oxydi-4,1-phenylene)bis[2-(2-methoxyphenoxy)acetamide] (): Linker: Oxygen atom (-O-) instead of -N=N-. Properties: The oxydi linker reduces conjugation but enhances flexibility. Methoxy groups improve solubility in polar solvents. Application: Demonstrated ACE2 inhibition for SARS-CoV-2 entry (-5.53 kcal/mol binding affinity) .

Azo vs. Ethane-diyl Linkers

- N,N’-(4,4’-(Ethane-1,2-diyl)bis(4,1-phenylene))bis(2-(hydroxyimino)acetamide) (): Linker: Saturated ethane bridge (-CH2-CH2-). Properties: Eliminates conjugation, increasing flexibility and reducing planarity.

Substituent Effects

Halogenated Derivatives

- N,N'-[Methylenebis(2,6-dichloro-4,1-phenylene)]bis[N-acetylacetamide] (CAS: 62477-08-1, ): Substituents: Chlorine atoms at 2,6-positions on phenylene rings. Properties: Increased molecular weight (504.19 g/mol) and lipophilicity (XLogP3 ~4.5). Potential for enhanced membrane permeability but reduced aqueous solubility. Comparison: The azo-linked compound lacks halogens, favoring lower toxicity and better solubility in organic solvents.

Trifluoromethyl Derivatives

- N,N′-((4-(Trifluoromethyl)phenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (): Substituents: CF3 groups (strong electron-withdrawing).

Antiviral Activity

- Azo-linked compound: No direct evidence in provided data, but structural analogs like oxydi-linked bis-acetamides show ACE2 inhibition . The azo group’s planar structure may enhance interactions with viral spike proteins.

Blood-Brain Barrier (BBB) Penetration

- N,N'-( [Cyclohexylmethylene]di-4,1-phenylene)bis(2-[1-pyrrolidinyl]acetamide) ():

- Linker : Bulky cyclohexylmethylene group.

- Properties : Demonstrated BBB penetration in PET imaging. The azo-linked compound’s rigidity may limit BBB traversal compared to flexible linkers.

Physical and Spectral Data

Biological Activity

Acetamide, N,N'-(azodi-4,1-phenylene)bis- is a compound that has garnered attention in various biological and chemical research fields. This article delves into its biological activity, synthesizing findings from diverse research studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

Acetamide, N,N'-(azodi-4,1-phenylene)bis- is characterized by its azobenzene structure, which is known for its unique photochemical properties. The compound features two acetamide groups linked by an azo (-N=N-) bridge, contributing to its potential biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its effects on cell proliferation, apoptosis, and potential anti-cancer properties.

1. Antitumor Activity

Research indicates that compounds with similar structures to acetamide derivatives exhibit significant antitumor activity. For instance, studies have shown that azobenzene derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

The proposed mechanisms through which acetamide derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity: Certain studies suggest that these compounds may inhibit key enzymes involved in cancer metabolism.

- Induction of Apoptosis: Some derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest: Compounds similar to acetamide have been reported to cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.

Case Study 1: Anticancer Activity

A study focusing on the synthesis of azobenzene-acetamide derivatives demonstrated their ability to inhibit the growth of glioblastoma cells (U87MG). The most active compound showed an IC50 value significantly lower than standard treatments, indicating potent anticancer properties.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of these compounds against human fibroblast cells (HT1080). The results indicated that while some derivatives exhibited strong anticancer effects, they maintained a favorable safety profile with low cytotoxicity towards normal cells.

Research Findings Summary

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Azo-Acetamide 1 | 0.08 ± 0.01 | U87MG (Glioblastoma) | Competitive inhibition of AChE |

| Azo-Acetamide 2 | 2.04 ± 0.05 | HT1080 (Fibroblast) | Induction of apoptosis |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of acetamide derivatives suggests moderate absorption with variable distribution across tissues. Toxicological assessments indicate that while some derivatives show promising therapeutic effects, they also require thorough evaluation for potential side effects and long-term toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Acetamide, N,N'-(azodi-4,1-phenylene)bis-, and how are the products characterized?

Methodological Answer: Synthesis typically involves coupling aromatic diamines with activated acetamide precursors. For example, derivatives with trifluoromethyl or methoxy substituents are synthesized via condensation reactions under anhydrous conditions, using reagents like SOCl₂ for activation . Characterization relies on 1H NMR (e.g., detection of aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.1–2.5 ppm) and LC–MS to confirm molecular ions (e.g., [M+H]⁺ peaks matching calculated molecular weights) . Yields range from 44% to >90%, depending on substituent steric effects .

Q. How can researchers confirm the structural integrity of Acetamide, N,N'-(azodi-4,1-phenylene)bis- derivatives using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- 1H NMR : Identifies aromatic protons (split into doublets due to para-substitution) and methyl/ethyl groups from substituents . For example, pyrrolidine protons in derivatives appear as multiplets at δ 1.8–2.2 ppm .

- LC–MS (ESI) : Validates molecular weight (e.g., 324.377 g/mol for the base compound) and purity (>95% by integration) .

Q. What stability and storage conditions are recommended for this compound in laboratory settings?

Methodological Answer: Stability assessments indicate that the compound should be stored at -20°C in inert atmospheres (e.g., argon) to prevent oxidation of the azo group. Lyophilized forms remain stable for ≥5 years, while solutions in DMSO degrade within 6 months . Safety Data Sheets (SDS) recommend avoiding exposure to light and moisture to prevent hydrolysis of the acetamide moiety .

Advanced Research Questions

Q. What structure-activity relationship (SAR) studies have been conducted to enhance biological activity of derivatives?

Methodological Answer: Modifications to the central aromatic core and acetamide substituents significantly impact activity:

- Electron-withdrawing groups (e.g., -CF₃) enhance binding to hydrophobic pockets in target proteins .

- Pyrrolidine substituents improve blood-brain barrier (BBB) penetration, as shown in PET imaging studies with ¹¹C-labeled analogs .

- Methoxy groups increase solubility but reduce metabolic stability .

Q. How do researchers assess acute and chronic toxicity profiles in preclinical models?

Methodological Answer:

- Acute Toxicity : OECD Guideline 423 tests in rodents classify the compound under Category 4 (oral LD₅₀ > 2000 mg/kg), with no mortality observed at sublethal doses .

- Chronic Toxicity : Four-week repeated-dose studies (e.g., B120716/B120720 trials) show reversible hepatotoxicity at 500 mg/kg/day, linked to cytochrome P450 induction . Histopathology reveals no neurotoxicity, but renal tubular vacuolation occurs at high doses .

Q. What strategies improve blood-brain barrier (BBB) penetration for neurotherapeutic applications?

Methodological Answer:

- Structural Modifications : Adding cyclic amines (e.g., pyrrolidine) increases lipophilicity (logP > 2.5), enhancing passive diffusion .

- Prodrug Design : Esterification of acetamide groups (e.g., dimaleate salts) improves solubility and CNS bioavailability .

- In Vivo Validation : PET imaging with ¹¹C-labeled derivatives confirms brain uptake within 15 minutes post-injection .

Properties

IUPAC Name |

N-[4-[(4-acetamidophenyl)diazenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11(21)17-13-3-7-15(8-4-13)19-20-16-9-5-14(6-10-16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFZFBSUNFGETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065890 | |

| Record name | Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15446-39-6 | |

| Record name | N,N′-(1,2-Diazenediyldi-4,1-phenylene)bis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15446-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Azodiacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N'-(azodi-4,1-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(azodi-4,1-phenylene)bisacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.